![molecular formula C7H13Cl B1355445 2-Chloro-1-heptene CAS No. 65786-11-0](/img/structure/B1355445.png)
2-Chloro-1-heptene
Overview
Description
“2-Chloro-1-heptene” is a chemical compound with the molecular formula C7H13Cl . It is also known by other synonyms such as “2-Heptene, 1-chloro-, (Z)-”, “(Z)-1-chloro-hept-2-ene”, and "(2Z)-1-Chloro-2-heptene" . The molecular weight of this compound is 132.63 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-heptene” consists of a seven-carbon chain with a double bond between the second and third carbons, and a chlorine atom attached to the first carbon . The compound has several computed descriptors, including an IUPAC name of (Z)-1-chlorohept-2-ene, an InChI, an InChIKey, and both canonical and isomeric SMILES .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-heptene” include a molecular weight of 132.63 g/mol, an XLogP3-AA of 3.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 132.0705781 g/mol .
Scientific Research Applications
Synthesis of Medical Intermediates
2-Chloro-1-heptene can be used in the synthesis of medical intermediates. For example, it is used in the production method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne, a key intermediate in the synthesis of Terbinafine Hcl, a broad-spectrum antifungal medication .
Safety and Hazards
While specific safety data for “2-Chloro-1-heptene” is not available, it’s important to handle all chemical substances with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
2-Chloro-1-heptene is a chlorinated alkene . Its primary targets are likely to be organic compounds with carbon-carbon double bonds or triple bonds . The compound can participate in free radical reactions, specifically halogenation reactions .
Mode of Action
The interaction of 2-Chloro-1-heptene with its targets involves a process known as free radical halogenation . In this process, a hydrogen atom in the target molecule is replaced by a halogen atom, in this case, chlorine . This reaction can occur at the benzylic position, which is the carbon atom adjacent to a benzene ring . The reaction can proceed via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides .
Biochemical Pathways
It’s known that halogenated alkenes like 2-chloro-1-heptene can participate in various biochemical reactions, including free radical reactions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Result of Action
The result of 2-Chloro-1-heptene’s action would depend on the specific target molecules and biochemical pathways it affects. In general, halogenation reactions can lead to the formation of new compounds with different properties . These new compounds could have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-Chloro-1-heptene can be influenced by various environmental factors. These include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is present. For example, the rate of free radical halogenation reactions can be influenced by the presence of light and heat .
properties
IUPAC Name |
2-chlorohept-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOUUKHBWDROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555777 | |
Record name | 2-Chlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-heptene | |
CAS RN |
65786-11-0 | |
Record name | 2-Chlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.